molecular formula C12H18BrN B1654333 4-(2-Bromoethyl)-N,N-diethylaniline CAS No. 221161-35-9

4-(2-Bromoethyl)-N,N-diethylaniline

Cat. No.: B1654333
CAS No.: 221161-35-9
M. Wt: 256.18 g/mol
InChI Key: YWCLTAPABWMBSM-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-N,N-diethylaniline is an aromatic amine derivative characterized by a bromoethyl (-CH₂CH₂Br) substituent at the para position of the benzene ring, along with N,N-diethylamino groups. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of ligands, dyes, and heterocyclic compounds. Its synthesis often involves alkylation or substitution reactions using N,N-diethylaniline as a precursor. For example, analogous bromoalkylation reactions employ reagents like 3-bromoprop-1-ene in acetone under reflux conditions, as seen in Claisen rearrangements . The bromoethyl group enhances reactivity in nucleophilic substitutions, making this compound valuable in constructing complex molecular architectures.

Properties

CAS No.

221161-35-9

Molecular Formula

C12H18BrN

Molecular Weight

256.18 g/mol

IUPAC Name

4-(2-bromoethyl)-N,N-diethylaniline

InChI

InChI=1S/C12H18BrN/c1-3-14(4-2)12-7-5-11(6-8-12)9-10-13/h5-8H,3-4,9-10H2,1-2H3

InChI Key

YWCLTAPABWMBSM-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)CCBr

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CCBr

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Structural Nuances

The bromoethyl group distinguishes 4-(2-Bromoethyl)-N,N-diethylaniline from other N,N-diethylaniline derivatives. Key comparisons include:

  • N,N-Diethylaniline (Parent Compound) : Lacking the bromoethyl group, it serves as a solvent or reactant in sigmatropic rearrangements (e.g., Claisen) and dye synthesis . Its boiling point is 216°C, and it is highly soluble in organic solvents .
  • 4-Bromo-N,N-diethylaniline : Features a bromine atom directly attached to the benzene ring (para position). This structure is pivotal in electrophilic aromatic substitution reactions, differing from the bromoethyl sidechain’s nucleophilic reactivity .
  • 4-Bromo-2,N,N-trimethylaniline : Contains bromine and methyl groups, altering steric and electronic properties. The methyl groups increase hydrophobicity, impacting solubility and crystallinity .

Table 1: Structural Comparison

Compound Substituents Molecular Formula Key Reactivity
This compound -CH₂CH₂Br (para) C₁₂H₁₇BrN Nucleophilic substitution
N,N-Diethylaniline None C₁₀H₁₅N Electrophilic substitution, solvent
4-Bromo-N,N-diethylaniline -Br (para) C₁₀H₁₃BrN Electrophilic substitution
4-Bromo-2,N,N-trimethylaniline -Br, -CH₃ (ortho, para) C₁₀H₁₄BrN Sterically hindered reactions

Physical and Spectroscopic Properties

Table 2: Physical Properties

Compound Boiling Point (°C) Melting Point (°C) Solubility
N,N-Diethylaniline 216 - Organic solvents
This compound Not reported Not reported Likely moderate in polar solvents
4-Bromo-2,N,N-trimethylaniline Not reported Not reported Low (hydrophobic)
  • Spectroscopy : IR and NMR data for related compounds (e.g., triazine derivatives in ) show characteristic peaks for C-Br (~560–840 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .

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